molecular formula C8H7BrN2 B1268450 5-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 53484-15-4

5-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No. B1268450
CAS RN: 53484-15-4
M. Wt: 211.06 g/mol
InChI Key: KMJMDIYGNFGEEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Bromo-1-methyl-1H-benzo[d]imidazole often involves the reaction of benzisoxazolyl compounds with bromine to yield the corresponding 5-bromo derivatives. This reaction is facilitated in the presence of anhydrous sodium acetate in glacial acetic acid, indicating a versatile approach to introducing the bromo functional group into the benzo[d]imidazole ring system (Lamani et al., 2009).

Molecular Structure Analysis

The crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, a related compound, has been elucidated using techniques such as single crystal X-ray diffraction and spectroscopic methods. This analysis revealed the nature of intermolecular interactions, which play a crucial role in the supramolecular architecture, demonstrating the compound's ability to form stable structures through hydrogen bonding and weak halogen contacts (Murthy et al., 2017).

Chemical Reactions and Properties

Chemical modifications of the 5-bromo-1-methyl-1H-benzo[d]imidazole scaffold lead to various derivatives with significant biological activities. For instance, the introduction of methylene bridges and the subsequent formation of imidazo[2,1-b][1,3,4]thiadiazole derivatives highlight the compound's versatility in chemical reactions. These derivatives have been screened for their antibacterial and antifungal activities, showcasing the potential of 5-bromo-1-methyl-1H-benzo[d]imidazole as a precursor for antimicrobial agents (Lamani et al., 2009).

Physical Properties Analysis

The physical properties of 5-Bromo-1-methyl-1H-benzo[d]imidazole derivatives, such as solubility and melting points, are critical for their application in drug design and development. These properties are influenced by the molecular structure, particularly the presence of bromo and methoxy groups, which affect the compound's interactions with solvents and its crystalline form.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 5-Bromo-1-methyl-1H-benzo[d]imidazole derivatives, are determined by their electronic structure. Studies involving density functional theory (DFT) computations and molecular dynamics (MD) simulations have provided insights into the compound's reactivity sites, bond dissociation energies, and interaction with water molecules, elucidating its stability and potential reactive spots (Murthy et al., 2017).

Scientific Research Applications

1. Structural Analysis in Amyloid-Avid Probes Design

5-Bromo-1-methyl-1H-benzo[d]imidazole is utilized in the synthesis of regioisomers with potential applications in designing amyloid-avid probes. These compounds, including 5-bromo-1-methyl-2-[N-methyl-N-(2'-O-tert-butylcarbonatethyl)-4'-aminophenyl]-1H-benzo[d]imidazole, have their structures confirmed in solution and solid state, facilitating research in amyloid-related diseases (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

2. Corrosion Inhibition

Derivatives of 5-Bromo-1-methyl-1H-benzo[d]imidazole, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, exhibit significant corrosion inhibition properties. This is particularly relevant in the context of protecting mild steel in sulfuric acid environments, with their effectiveness confirmed by various physical and chemical methods (Ammal, Prajila, & Joseph, 2018).

3. Antimycobacterial Activity

Novel 1H-benzo[d]imidazole derivatives, including 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, have been synthesized and evaluated for tuberculostatic activity. They exhibit significant activity against strains of Mycobacterium tuberculosis and Mycobacterium bovis, suggesting potential as novel anti-tubercular agents (Gobis, Foks, Serocki, Augustynowicz-Kopeć, & Napiórkowska, 2015).

4. Antitumor Properties

Certain derivatives of 5-Bromo-1-methyl-1H-benzo[d]imidazole have demonstrated excellent cancer inhibitory activity. Compounds like N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide showed notable inhibitory action against various cancer cell lines, indicating their potential as antitumor agents (Liu et al., 2012).

Safety And Hazards

“5-Bromo-1-methyl-1H-benzo[d]imidazole” is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

5-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJMDIYGNFGEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346290
Record name 5-Bromo-1-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-benzo[d]imidazole

CAS RN

53484-15-4
Record name 5-Bromo-1-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-benzo[d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane in THF using NaHMDS as base selectively provided N2-methyl product 4-methoxy-2-methyl-2H-pyrazolo[3,…
Number of citations: 16 pubs.acs.org
C Lozano, C Ramirez, N Sin, HMF Viart, SB Prusiner… - ACS …, 2021 - ACS Publications
In the literature, C–N coupling methods for the reaction of iodo-oxazole with 2-pyridinone were found to be low yielding. C–N coupling using silver benzoate additives with CuI catalysts …
Number of citations: 6 pubs.acs.org
X Fu, D Guo, Y Yan, T Marselo, M Zhang, Z Zhang… - Synthesis, 2022 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com
YX Dong - 2021 - Dissertation, Universität Freiburg …
Number of citations: 0

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